molecular formula C14H20N2O2 B12791176 1-(2-Phenethylvaleryl)urea CAS No. 6636-15-3

1-(2-Phenethylvaleryl)urea

Cat. No.: B12791176
CAS No.: 6636-15-3
M. Wt: 248.32 g/mol
InChI Key: WUWVBSFPGZBYGA-UHFFFAOYSA-N
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Description

1-(2-Phenethylvaleryl)urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenethylvaleryl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 2-phenethylamine with valeryl isocyanate in an organic solvent under controlled temperature conditions can yield this compound . Another method involves the use of carbamoyl chlorides, where 2-phenethylamine reacts with valeryl carbamoyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 1-(2-Phenethylvaleryl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes . These interactions lead to various biological effects, depending on the specific target and pathway involved.

Properties

CAS No.

6636-15-3

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-carbamoyl-2-(2-phenylethyl)pentanamide

InChI

InChI=1S/C14H20N2O2/c1-2-6-12(13(17)16-14(15)18)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H3,15,16,17,18)

InChI Key

WUWVBSFPGZBYGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1=CC=CC=C1)C(=O)NC(=O)N

Origin of Product

United States

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